1-(4-Ethylpiperazin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Overview
Description
1-(4-Ethylpiperazin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylpiperazine moiety and a methylphenoxy group
Preparation Methods
The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with an appropriate alkylating agent.
Attachment of the Methylphenoxy Group: The methylphenoxy group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperazine derivative with the methylphenoxy intermediate, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Ethylpiperazin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or phenoxy groups can be replaced with other functional groups using appropriate reagents.
Scientific Research Applications
1-(4-Ethylpiperazin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and receptor interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-Ethylpiperazin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride can be compared with other similar compounds, such as:
1-(4-methylpiperazin-1-yl)-3-(2-methylphenoxy)propan-2-ol hydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
1-(4-ethylpiperazin-1-yl)-3-(2-chlorophenoxy)propan-2-ol hydrochloride: This compound has a chlorophenoxy group instead of a methylphenoxy group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct pharmacological properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-3-17-8-10-18(11-9-17)12-15(19)13-20-16-7-5-4-6-14(16)2;/h4-7,15,19H,3,8-13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRQFLMWVOQPMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=CC=C2C)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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